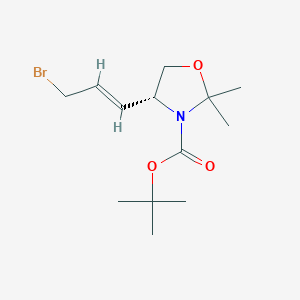

(R)-tert-Butyl 4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

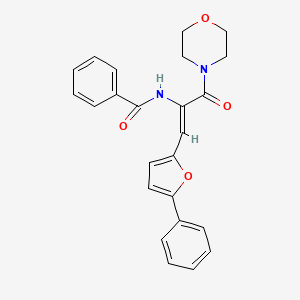

The compound is a derivative of oxazolidine, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the bromopropenyl group suggests that it might be involved in various organic reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a suitable oxazolidine derivative and a bromopropenyl compound .Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered oxazolidine ring substituted with a tert-butyl group, a carboxylate group, and a 4-(3-bromoprop-1-en-1-yl) group .Chemical Reactions Analysis

The bromopropenyl group in the compound could potentially be involved in various organic reactions, such as cross-coupling reactions . The presence of the oxazolidine ring could also enable reactions involving the opening of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds have been found to have specific densities and boiling points .Applications De Recherche Scientifique

Chiral Auxiliary Applications

- The synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to the requested chemical, have been detailed. This chiral auxiliary has been utilized in dipeptide synthesis, demonstrating its versatility in preparing enantiomerically pure compounds through a variety of reactions, including benzylation, oxidative coupling, and Michael additions with high selectivities and yields (Studer, Hintermann, & Seebach, 1995).

Dynamic Kinetic Resolution

- Utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution, researchers have developed stereoselective carbon-carbon bond formation techniques. This approach has facilitated the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, key building blocks for biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

N-Boc Protected Oxazolidines Synthesis

- A protocol for the synthesis of N-Boc protected oxazolidines, starting from L-Serine, was reported. This method emphasizes the importance of retaining stereochemistry in the synthesis of significant intermediates for medicinal chemistry applications (Khadse & Chaudhari, 2015).

Synthesis of Biologically Active Intermediates

- Another study described the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate for the natural product Biotin. This synthesis demonstrates the utility of such chiral intermediates in the production of compounds involved in key biological processes (Qin et al., 2014).

Carbonyl Propargylation and Allenylation

- Research on carbonyl propargylation or allenylation using 3-haloprop-1-yne with tin(II) halides and tetrabutylammonium halides has provided a new method for synthesizing substituted but-3-yn-1-ols and buta-2,3-dien-1-ols. These findings highlight the potential of halogenated intermediates in facilitating diverse synthetic transformations (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFEHKKEOQOPY-VQCYPWCPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)

![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)

![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)